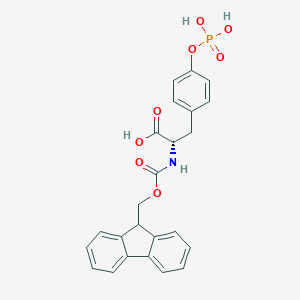

Fmoc-O-Phospho-L-tyrosine

Descripción general

Descripción

Fmoc-O-Phospho-L-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phosphate group attached to the hydroxyl group of the tyrosine residue. This modification makes it a valuable tool in the synthesis of phosphopeptides, which are essential for studying protein phosphorylation and signal transduction pathways.

Mecanismo De Acción

Target of Action

Fmoc-O-Phospho-L-tyrosine primarily targets protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPases) . These enzymes play a crucial role in the regulation of cellular signal transduction . The compound is also used in the synthesis of an asparagine mimetic-containing phosphopeptide as an antagonist of the Grb2-SH2 domain .

Mode of Action

This compound interacts with its targets by acting as a substrate for PTKs and PTPases . Phosphorylation of tyrosine occurs at the hydroxyl group on the aromatic ring of the tyrosine, via the action of PTKs . Conversely, dephosphorylation of phosphotyrosine and phosphotyrosinated proteins occurs through the action of PTPases .

Biochemical Pathways

The compound plays a significant role in the protein phosphorylation pathway . This post-translational modification regulates enzymic functions within cells . Tyrosine phosphorylation in proteins is a major mechanism of cellular signal transduction . It is regulated by two classes of enzymes: the PTKs and the PTPases .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc This suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is the regulation of cellular growth. It achieves this by activating protein tyrosine phosphatases, which inhibits cellular growth . Phosphotyrosine also acts as a docking site in protein regulation by stimulating interaction between tyrosine-phosphorylated proteins and phosphotyrosine domains of other proteins .

Análisis Bioquímico

Biochemical Properties

Fmoc-O-Phospho-L-tyrosine participates in various biochemical reactions. It is used in the synthesis of phosphopeptides, which are peptides that contain one or more phosphorylated amino acids . Phosphopeptides are crucial in cellular signaling pathways, as they can modulate the activity of proteins and enzymes . The interactions between this compound and other biomolecules are primarily driven by the phosphate group, which can form hydrogen bonds and ionic interactions with proteins and enzymes .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific phosphopeptides that it helps to synthesize . These phosphopeptides can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, phosphopeptides can activate or inhibit protein kinases, which are enzymes that add phosphate groups to proteins and play key roles in cell signaling .

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role in the synthesis of phosphopeptides . This post-translational modification can change the activity, localization, or interaction partners of the protein, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is stable under dry conditions but can undergo hydrolysis in moist environments . Long-term effects on cellular function would be dependent on the specific phosphopeptides synthesized with this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models would depend on the specific phosphopeptides that it is used to synthesize . Different dosages could lead to variations in the phosphorylation of proteins, potentially resulting in threshold effects or toxic effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein phosphorylation . This can affect metabolic flux or metabolite levels by altering the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by factors such as its size, charge, and hydrophobicity . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound would depend on the specific phosphopeptides that it is used to synthesize . These phosphopeptides could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-Phospho-L-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group, followed by the phosphorylation of the hydroxyl group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group, which is introduced through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate.

Phosphorylation: The hydroxyl group of the protected tyrosine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or di-tert-butyl N,N-diethylphosphoramidite, followed by oxidation with a suitable oxidizing agent like iodine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-O-Phospho-L-tyrosine undergoes various chemical reactions, including:

Substitution Reactions: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed:

Substitution Reactions: The major products are phosphotyrosine derivatives with different substituents replacing the phosphate group.

Deprotection Reactions: The major product is the free amino form of phosphotyrosine.

Aplicaciones Científicas De Investigación

Fmoc-O-Phospho-L-tyrosine has numerous applications in scientific research, including:

Chemistry: It is used in the synthesis of phosphopeptides, which are essential for studying protein phosphorylation.

Biology: Phosphopeptides synthesized using this compound are used to investigate signal transduction pathways and protein-protein interactions.

Medicine: The compound is used in the development of peptide-based drugs and inhibitors targeting phosphorylated proteins involved in diseases such as cancer and diabetes.

Industry: It is employed in the production of diagnostic tools and assays for detecting phosphorylated proteins.

Comparación Con Compuestos Similares

Fmoc-O-Phospho-L-serine: Similar to Fmoc-O-Phospho-L-tyrosine, but with a phosphate group attached to the hydroxyl group of serine.

Fmoc-O-Phospho-L-threonine: Similar to this compound, but with a phosphate group attached to the hydroxyl group of threonine.

Uniqueness: this compound is unique due to its specific role in mimicking phosphorylated tyrosine residues, which are less abundant but highly significant in cellular signaling compared to phosphorylated serine and threonine residues. This makes it particularly valuable for studying tyrosine phosphorylation and its implications in various diseases.

Actividad Biológica

Fmoc-O-Phospho-L-tyrosine (Fmoc-Tyr(PO3H2)-OH) is a phosphotyrosine derivative that has gained significant attention in biochemical research due to its structural similarity to natural phosphotyrosine. This compound plays a crucial role in various biological processes, particularly in protein phosphorylation, which is essential for regulating cellular functions. Its unique properties make it an invaluable tool in the synthesis of therapeutic peptides and the study of protein interactions.

- Chemical Formula : C24H22NO8P

- Molecular Weight : 483.41 g/mol

- Structure : this compound features a fluorenylmethoxycarbonyl (Fmoc) protective group that enhances its stability and facilitates its incorporation into peptides during synthesis.

Biological Significance

This compound mimics the structure of naturally occurring phosphotyrosine, allowing researchers to explore its effects on signaling pathways and protein interactions. The incorporation of this modified amino acid into peptides can lead to enhanced efficacy and specificity in therapeutic applications.

Key Functions:

- Protein Phosphorylation : this compound is used to study the dynamics of protein phosphorylation, which is pivotal in regulating cellular activities such as growth, differentiation, and metabolism.

- Signal Transduction : It plays a role in signal transduction pathways by modulating protein-protein interactions, thereby influencing various cellular responses.

- Cancer Research : Studies have shown that phosphotyrosine derivatives can inhibit cell growth in cancer models, suggesting potential applications as anticancer agents. For instance, O-phospho-L-tyrosine has been found to inhibit the growth of renal and breast carcinoma cells by activating protein tyrosine phosphatases, leading to decreased tyrosine phosphorylation of key receptors involved in cell cycle regulation .

Case Studies

- Inhibition of Carcinoma Cell Growth :

- Targeted Monitoring of Tyrosine Phosphorylation :

- Synthesis of Phosphorylated Peptides :

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| O-Phospho-L-Tyrosine | Natural amino acid derivative | Naturally occurring; involved in signaling pathways |

| Fmoc-Tyrosine | Amino acid derivative | Lacks phosphate group; used primarily in peptide synthesis |

| Phosphotyrosine | Phosphate-containing amino acid | Directly involved in cellular signaling; less stable than Fmoc derivative |

| O-Diethylphosphate L-Tyrosine | Phosphate ester | Used as a monomer for polymers; different reactivity profile |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXUJIHSMANWDW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933206 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147762-53-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phosphotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fmoc-O-Phospho-L-tyrosine facilitate the detection of Hg(II) ions?

A1: this compound acts as a substrate for the enzyme alkaline phosphatase. In the presence of this enzyme, this compound undergoes dephosphorylation. This dephosphorylation reaction is inhibited by Hg(II) ions. Therefore, the presence of Hg(II) ions hinders the formation of the dephosphorylated product. This product is crucial as it acts as both a reducing and stabilizing agent for the synthesis of gold nanoparticles (AuNPs). By monitoring the formation of AuNPs (through colorimetric analysis), the presence of Hg(II) can be indirectly detected. The lack of AuNP formation, or a decrease in their concentration, would indicate the presence of Hg(II) ions in the solution [].

Q2: What are the advantages of using an enzymatic approach for the synthesis of AuNPs in this detection method?

A2: The enzymatic synthesis of AuNPs using alkaline phosphatase and this compound offers several advantages for Hg(II) detection:

- High selectivity: Enzymes like alkaline phosphatase exhibit high substrate specificity, ensuring that the AuNP synthesis is primarily triggered by the dephosphorylation of this compound and is sensitive to its inhibition by Hg(II) []. This reduces the chances of false positives from other ions.

- Mild reaction conditions: Enzymatic reactions typically occur under mild conditions (room temperature, physiological pH), making the process easier to control and potentially more environmentally friendly compared to traditional chemical synthesis methods for AuNPs [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.